molecular formula C15H14FN5 B2763542 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole CAS No. 2380176-79-2

1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole

货号 B2763542
CAS 编号: 2380176-79-2
分子量: 283.31
InChI 键: VLFXLBXELGBENY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole, also known as AZD1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability. AZD1775 has shown promising results in preclinical studies as a potential cancer therapeutic agent.

作用机制

CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage, leading to cell cycle arrest and DNA repair. 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole inhibits CHK1, leading to the accumulation of DNA damage and cell death. 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole has also been shown to inhibit the replication stress response, which is essential for cancer cell survival.
Biochemical and Physiological Effects:
1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole has been shown to have potent antitumor activity in preclinical models. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and ovarian cancer. 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole has been shown to have minimal toxicity in normal cells.

实验室实验的优点和局限性

One advantage of using 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole in lab experiments is its specificity for CHK1 inhibition. This allows for the selective targeting of cancer cells while sparing normal cells. Another advantage is its ability to sensitize cancer cells to DNA damage, which can enhance the efficacy of chemotherapy and radiation therapy. One limitation of using 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole in lab experiments is its limited solubility, which can affect its bioavailability and efficacy.

未来方向

There are several future directions for 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole research. One direction is the development of combination therapies with other targeted agents or immunotherapies. Another direction is the identification of biomarkers that can predict response to 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole in cancer patients. Finally, there is a need for the development of more potent and selective CHK1 inhibitors.

合成方法

The synthesis of 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole involves a multi-step process. The starting material is 5-fluoropyrimidine-4-carbaldehyde, which is reacted with (S)-2-amino-3-methylbutanoic acid to form the azetidine intermediate. The azetidine intermediate is then reacted with 2-methyl-1H-benzimidazole-6-carboxylic acid to form 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole. The final product is obtained after purification by column chromatography and recrystallization.

科学研究应用

1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole has been extensively studied in preclinical models for cancer treatment. It has shown promising results in combination with chemotherapy, radiation therapy, and other targeted therapies. 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole has been shown to sensitize cancer cells to DNA damage by inhibiting CHK1, leading to increased cell death. It has also been shown to induce cell cycle arrest, which can prevent cancer cells from repairing DNA damage.

属性

IUPAC Name

1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5/c1-10-19-13-4-2-3-5-14(13)21(10)11-7-20(8-11)15-12(16)6-17-9-18-15/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFXLBXELGBENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。